1-Benzhydryloxy-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol
Overview
Description
1-Benzhydryloxy-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol is a complex organic compound that features a benzhydryloxy group, a brominated pyrazole ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryloxy-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethylpyrazole with appropriate reagents under controlled conditions. The benzhydryloxy group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the propanol backbone via an esterification or etherification process.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryloxy-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated pyrazole ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: De-brominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzhydryloxy-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryloxy-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine
- 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
Uniqueness
1-Benzhydryloxy-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol is unique due to its combination of a benzhydryloxy group, a brominated pyrazole ring, and a propanol backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-benzhydryloxy-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c1-15-20(22)16(2)24(23-15)13-19(25)14-26-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,21,25H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXNBHBFUDCECH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC(C2=CC=CC=C2)C3=CC=CC=C3)O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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